2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) on the quinazolinone core is replaced by the methoxyphenoxyethyl group.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (e.g., temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one
- **2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-8-4-5-9-15(14)22-10-11-23-17-18-13-7-3-2-6-12(13)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXLDLIEDSADFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367306 |
Source
|
Record name | SMR000111404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5492-41-1 |
Source
|
Record name | SMR000111404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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